molecular formula C16H29N3OS B2718847 N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide CAS No. 1436041-30-3

N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide

Cat. No. B2718847
CAS RN: 1436041-30-3
M. Wt: 311.49
InChI Key: NUYVRXUXXPDSAB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an amide group (-CONH2), and a sulfanyl group (-SH). These functional groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyano group and the amide group on the butan-2-yl chain. The ethylsulfanylcyclopentyl group could then be attached via a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the butan-2-yl chain. The presence of the cyano group could introduce polarity to the molecule, and the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The cyano group in this compound could undergo hydrolysis to form a carboxylic acid. The amide group could participate in condensation reactions to form larger molecules. The sulfanyl group is typically reactive and could participate in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the cyano and amide groups could increase its polarity, affecting its solubility in different solvents. The sulfanyl group could make the compound more reactive .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Synthesis of Heterocycles Incorporating Sulfamoyl Moiety : A study utilized a similar compound, 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, for the synthesis of various heterocycles. These compounds were evaluated for in vitro antibacterial and antifungal activities, showing promising results (Darwish, Atia, & Farag, 2014).

  • Synthesis of Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : Another study explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, potentially as antimicrobial agents, using a related compound, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Asymmetric Synthesis and Biological Activities

  • Asymmetric Synthesis of α‐Amino Acids and α‐N‐Hydroxyamino Acids : A study focused on the synthesis of N-acylsultams, a related compound, for generating amino acids and N-hydroxyamino acids, highlighting the potential of these compounds in asymmetric synthesis (Oppolzer, Tamura, & Deerberg, 1992).

Catalytic Applications and Organic Synthesis

  • Direct Titanium-Mediated Conversion of Ketones into Enamides : Research on N-Acyl enamides, compounds related to N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide, demonstrated their utility in organic synthesis, especially in catalytic asymmetric hydrogenation and other reactions (Reeves et al., 2012).

  • Biochemical Engineering of N-Acyl Side Chain of Sialic Acid : This study involved synthetic N-acyl-modified D-mannosamines, similar in structure, demonstrating their metabolism to neuraminic acids and incorporation into cell surface sialoglycoconjugates. These findings highlight the role of the N-acyl side chain in biological systems (Keppler et al., 2001).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The study and application of this compound could be a potential area for future research. It could be explored for use in various fields, such as medicinal chemistry, based on its functional groups .

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3OS/c1-6-21-14-8-7-13(9-14)19(5)10-15(20)18-16(4,11-17)12(2)3/h12-14H,6-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYVRXUXXPDSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCC(C1)N(C)CC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide

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